N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide
Description
Chemical Structure and Properties
N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide (CAS: 941931-46-0) is a benzothiazole derivative with the molecular formula C₁₄H₁₈N₂O₄S and a molecular weight of 310.37 g/mol . Its structure comprises a benzothiazole core fused with a sulfone group and an N-butyl-N-methylacetamide side chain. This substitution pattern enhances its stability and interaction with biological targets like enzymes and receptors .
Properties
IUPAC Name |
N-butyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-4-9-15(2)13(17)10-16-14(18)11-7-5-6-8-12(11)21(16,19)20/h5-8H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBJVJKDKFBOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide typically involves the reaction of a benzothiazole derivative with an appropriate acylating agent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity of the final product. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Properties
N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide has been investigated for its potential antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential use as an antibacterial agent in pharmaceuticals.
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. It has been shown to induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation. A notable case study involved the application of this compound in treating breast cancer cell lines, where it effectively reduced cell viability and induced cell death through apoptotic pathways .
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes that are critical in various biological processes. Its mechanism of action includes binding to active sites of enzymes, thereby preventing their catalytic activity. For instance, it has been studied as an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair .
Data Table: Applications Overview
Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity at concentrations as low as 50 µg/mL. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death.
Case Study 2: Cancer Cell Apoptosis
In vitro studies on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound.
Mechanism of Action
The mechanism of action of N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s biological and chemical uniqueness stems from its N-butyl-N-methylacetamide substituent , which differentiates it from structurally related benzothiazole derivatives. Below is a detailed comparison:
Data Table: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide | N-butyl, N-methyl, sulfone, acetamide | 310.37 | Antimicrobial, anticancer, enzyme inhibition | Enhanced solubility and metabolic stability due to alkyl groups |
| 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-mesitylacetamide | Mesityl (2,4,6-trimethylphenyl) group | 368.45 | Broad-spectrum antimicrobial, enzyme inhibition | High stability; broader activity spectrum due to bulky aromatic substituent |
| N-(2,6-dimethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide | 2,6-Dimethylphenyl group | 350.41 | Anticancer, photonic applications | Improved pharmacokinetics; used in material science |
| 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | Trifluoromethylphenyl group | 386.34 | Antifungal, anti-inflammatory | Enhanced metabolic resistance due to CF₃ group |
| Benzothiazole-2-thiol | Thiol (-SH) group | 167.23 | Antimicrobial, antioxidant | Simpler structure; limited bioavailability |
Key Insights from Comparative Analysis
Substituent Impact on Bioactivity :
- Alkyl Groups (N-butyl, N-methyl) : Improve solubility and metabolic stability, making the target compound more suitable for in vivo applications .
- Aromatic Substituents (Mesityl, Trifluoromethylphenyl) : Enhance binding affinity to hydrophobic enzyme pockets, increasing antimicrobial potency .
- Electron-Withdrawing Groups (Sulfone, CF₃) : Stabilize the benzothiazole core, reducing degradation and extending half-life .
Mechanistic Differences :
- The target compound’s topoisomerase II inhibition is distinct from the DNA intercalation observed in mesityl-substituted analogs .
- Trifluoromethyl derivatives exhibit stronger anti-inflammatory activity due to enhanced interactions with cyclooxygenase enzymes .
Structure-Activity Relationship (SAR): Adding alkyl chains (e.g., N-butyl) reduces cytotoxicity to normal cells while maintaining efficacy against cancer cells . Bulkier substituents (e.g., mesityl) improve thermal stability but may reduce oral bioavailability .
Research Findings and Case Studies
Antimicrobial Efficacy: The target compound reduced S. aureus biofilm formation by 70% at 50 µg/mL, outperforming benzothiazole-2-thiol (40% inhibition) . In contrast, the mesityl-substituted analog showed 90% inhibition against multidrug-resistant Pseudomonas aeruginosa .
Anticancer Activity: The target compound induced 80% apoptosis in MCF-7 cells at 100 µM, while the trifluoromethyl derivative achieved similar results at 50 µM . Both compounds showed negligible toxicity to non-cancerous HEK-293 cells .
Industrial Applications :
- The dimethylphenyl derivative is used in photonic materials due to its fluorescence properties, a feature absent in the target compound .
Biological Activity
N-butyl-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-methylacetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. It has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: N-butyl-N-methyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. Its molecular formula is with a molecular weight of approximately 302.36 g/mol. The chemical structure features a benzothiazole core, which is known for its diverse biological properties.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit various enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties against certain pathogens.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that benzothiazole derivatives can exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have been shown to induce apoptosis in MDA-MB-231 breast cancer cells .
- Antimicrobial Effects : A study evaluated the antimicrobial activity of benzothiazole derivatives against multiple bacterial strains. The results indicated that certain derivatives could inhibit bacterial growth effectively .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the benzothiazole structure can significantly affect biological activity. For example, the introduction of different substituents on the benzothiazole ring has been correlated with enhanced enzyme inhibition and cytotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure | Antimicrobial and anticancer potential |
| 2-Aminobenzothiazole | Amino group substitution | Enhanced anticancer activity |
| Benzothiazole derivatives | Various substitutions | Diverse pharmacological activities |
Synthesis and Production Methods
The synthesis of this compound typically involves acylation reactions using appropriate acylating agents under controlled conditions:
Synthetic Route
The synthesis generally follows these steps:
- Starting Materials : A suitable benzothiazole derivative is reacted with an acylating agent.
- Reaction Conditions : Common solvents include dichloromethane or acetonitrile; catalysts such as triethylamine may be used.
- Purification : The final product is purified through crystallization or chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
